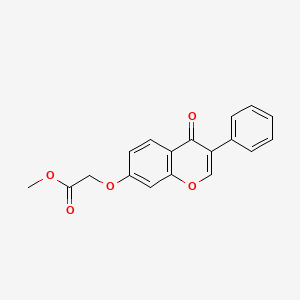

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Description

Properties

IUPAC Name |

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-17(19)11-22-13-7-8-14-16(9-13)23-10-15(18(14)20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFBEEKVXWBESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studies have explored its potential as a bioactive compound with various biological activities.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can be compared with similar compounds such as:

- Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate

- Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

These compounds share structural similarities but differ in the substitution patterns on the chromen-7-yl moiety. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic compound belonging to the coumarin family, characterized by its unique chromen-7-yl moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure features a chromene backbone with an ester functional group, which contributes to its chemical properties and biological activities. The synthesis typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methyl bromoacetate in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antioxidant Activity

- The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, as demonstrated in DPPH assays where IC50 values were reported between 31.52–198.41 µM .

2. Anti-inflammatory Properties

- Research indicates that this compound may inhibit pro-inflammatory enzymes and cytokines, suggesting potential use in treating inflammatory conditions. The mechanism likely involves modulation of signaling pathways associated with inflammation.

3. Anticancer Potential

- This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with mechanisms potentially involving the inhibition of specific tumor-associated enzymes.

4. Antimicrobial Effects

- Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound could modulate receptor activity related to inflammatory responses and cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate | Similar chromene structure | Variations in substitution patterns |

| Ethyl 2-(4-methylcoumarin)oxyacetate | Lacks phenyl substitution | Simpler structure |

| Tert-butyl 2-(4-methylcoumarin)oxyacetate | Contains tert-butyl group | Potential for broad-spectrum antibacterial activity |

This comparison illustrates how this compound stands out due to its complex structure and diverse biological applications.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity using the DPPH assay, revealing that this compound significantly reduced radical formation at concentrations as low as 50 µM, indicating its potential as a natural antioxidant agent .

- Cancer Cell Line Study : In vitro tests on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the chromenone core. A common approach includes:

- Step 1: Condensation of substituted phenols with β-keto esters to form the chromen-4-one backbone via acid or base catalysis .

- Step 2: Etherification at the 7-position using alkyl halides (e.g., methyl chloroacetate) under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization Tips:

- Temperature: Maintain 60–80°C during esterification to minimize side reactions .

- Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Confirm the chromenone scaffold (e.g., δ ~6.3 ppm for H-5, δ ~160–180 ppm for carbonyl carbons). The methyl ester group appears as a singlet at δ ~3.8 ppm (¹H) and δ ~52 ppm (¹³C) .

- IR: Validate ester (C=O stretch at ~1730 cm⁻¹) and chromenone (C=O at ~1650 cm⁻¹) functionalities .

- Crystallography: Use single-crystal X-ray diffraction (SHELX suite) to resolve the 3D structure. Key parameters: Mo Kα radiation, θ range 2–25°, and refinement to R-factor <0.05 .

Advanced: What methodologies are suitable for investigating the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., COX-2) on a sensor chip. Measure binding affinity (KD) by injecting varying concentrations of the compound .

- Enzyme Inhibition Assays: Conduct kinetic studies (e.g., acetylcholinesterase inhibition) using Ellman’s method. Calculate IC₅₀ values via nonlinear regression of activity vs. log[compound] .

- Molecular Docking: Use AutoDock Vina to model interactions between the compound’s methoxy/phenyl groups and active-site residues (e.g., π-π stacking with aromatic amino acids) .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

- Assay Standardization:

- Cell Lines: Use identical cell models (e.g., MCF-7 for cytotoxicity) and passage numbers to reduce variability .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab results.

- Structural Validation: Compare batches via HPLC-MS to rule out degradation or isomerization .

- Meta-Analysis: Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Basic: What solvent systems and chromatographic techniques are optimal for purifying this compound?

Methodological Answer:

- Solubility: The compound is soluble in DCM, chloroform, and DMSO but insoluble in water.

- TLC: Use silica plates with EtOAc/hexane (3:7) (Rf ~0.4) .

- Column Chromatography: Employ silica gel (230–400 mesh) with a gradient of EtOAc in hexane (10% → 40%) .

Advanced: How can computational methods predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Predict HOMO/LUMO energies to assess redox behavior .

- LogP Estimation: Employ ChemAxon or Molinspiration to calculate lipophilicity, critical for pharmacokinetic profiling .

- Reactivity Mapping: Identify electrophilic sites (e.g., α,β-unsaturated ketone) using Fukui indices to predict metabolic or covalent binding risks .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >800°C .

- Spill Management: Absorb with vermiculite, then treat with 10% NaOH solution for safe cleanup .

Advanced: What strategies can enhance the compound’s stability during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-dry in amber vials under argon to prevent hydrolysis of the ester group .

- Additives: Include antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated degradation .

- Stability Monitoring: Use HPLC-UV at 254 nm to track degradation products monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.